molecular formula C23H22N2O2 B14811827 N-[2-(benzylcarbamoyl)phenyl]-N,3-dimethylbenzamide

N-[2-(benzylcarbamoyl)phenyl]-N,3-dimethylbenzamide

Cat. No.: B14811827
M. Wt: 358.4 g/mol
InChI Key: JOOKULKAGUBLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[methyl(3-methylbenzoyl)amino]benzamide is an organic compound with the molecular formula C23H22N2O2 It is a benzamide derivative, characterized by the presence of a benzyl group, a methyl group, and a 3-methylbenzoyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[methyl(3-methylbenzoyl)amino]benzamide typically involves the reaction of benzylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine and the acyl chloride. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[methyl(3-methylbenzoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

N-benzyl-2-[methyl(3-methylbenzoyl)amino]benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-2-[methyl(3-methylbenzoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-methylbenzamide
  • N-benzyl-2-(3-methylbenzoyl)benzamide
  • N-benzyl-2-(methylbenzoyl)amino]benzamide

Uniqueness

N-benzyl-2-[methyl(3-methylbenzoyl)amino]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, or physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-benzyl-2-[methyl-(3-methylbenzoyl)amino]benzamide

InChI

InChI=1S/C23H22N2O2/c1-17-9-8-12-19(15-17)23(27)25(2)21-14-7-6-13-20(21)22(26)24-16-18-10-4-3-5-11-18/h3-15H,16H2,1-2H3,(H,24,26)

InChI Key

JOOKULKAGUBLOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.